Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) Differentiate 6-Chloro-3-carbonitrile from the Unsubstituted Parent and 6-Bromo Analog
The 6-chloro-3-carbonitrile substitution confers a computed XLogP3-AA of 1.4, which is approximately 0.5–0.7 log units higher than the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile parent (MW 143.15, XLogP3 estimated ~0.7–0.9 based on fragment addition), while maintaining an identical TPSA of 52.5 Ų. The 6-bromo analog (CAS 1260386-78-4, MW 222.04) is predicted to exhibit an XLogP3 approximately 0.3–0.5 units higher (estimated ~1.7–1.9) due to the greater hydrophobicity of bromine, with an unchanged TPSA [1]. This positions the 6-chloro derivative in a more favorable lipophilicity range for central nervous system (CNS) multiparameter optimization (CNS MPO score) and oral bioavailability prediction compared with the bromo analog, while offering superior membrane permeability potential relative to the unsubstituted parent [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; TPSA = 52.5 Ų |
| Comparator Or Baseline | Unsubstituted parent (CAS 1196151-62-8): XLogP3 estimated ~0.7–0.9, TPSA 52.5 Ų. 6-Bromo analog (CAS 1260386-78-4): XLogP3 estimated ~1.7–1.9, TPSA 52.5 Ų. |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 vs unsubstituted parent; ΔXLogP3 ≈ −0.3 to −0.5 vs 6-bromo analog |
| Conditions | Computed values from PubChem (XLogP3-AA 3.0 algorithm, 2021 release) |
Why This Matters
The chloro derivative occupies an intermediate lipophilicity window that balances membrane permeability with aqueous solubility, a critical factor for procurement decisions in lead optimization programs where both the less lipophilic parent and the more lipophilic bromo analog may present ADME liabilities.
- [1] PubChem. 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. CID 123135499. Computed properties: XLogP3-AA 1.4, TPSA 52.5 Ų. Retrieved April 2026. View Source
- [2] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7(6), 767–775. (CNS MPO desirability framework reference.) View Source
